molecular formula C18H26N4O3 B7143055 N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide

N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B7143055
M. Wt: 346.4 g/mol
InChI Key: NNSVHLYKUJDINI-UHFFFAOYSA-N
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Description

N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-methylphenyl group and a carbamoyloxolan moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13-4-2-3-5-15(13)21-8-10-22(11-9-21)18(24)20-12-14-6-7-16(25-14)17(19)23/h2-5,14,16H,6-12H2,1H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSVHLYKUJDINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CCC(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2-methylphenyl group: This step involves the alkylation of the piperazine ring using a 2-methylphenyl halide in the presence of a base.

    Formation of the carbamoyloxolan moiety: This can be synthesized by reacting an appropriate oxirane with a carbamate derivative.

    Coupling of the two fragments: The final step involves coupling the carbamoyloxolan moiety with the substituted piperazine ring using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-carbamoyloxolan-2-yl)methyl]-4-phenylpiperazine-1-carboxamide
  • N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide
  • N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

Uniqueness

N-[(5-carbamoyloxolan-2-yl)methyl]-4-(2-methylphenyl)piperazine-1-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic properties.

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